Dechloroacutumine
Description
Properties
Molecular Formula |
C19H25NO6 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(1S,4'S,6S,10S)-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione |
InChI |
InChI=1S/C19H25NO6/c1-20-8-7-17-10-11(21)14(25-3)16(26-4)19(17,20)6-5-18(17)13(22)9-12(24-2)15(18)23/h9,15,23H,5-8,10H2,1-4H3/t15-,17+,18-,19-/m1/s1 |
InChI Key |
BUBCJFLNVLBOBA-QXCFHYIPSA-N |
SMILES |
CN1CCC23C1(CCC24C(C(=CC4=O)OC)O)C(=C(C(=O)C3)OC)OC |
Isomeric SMILES |
CN1CC[C@@]23[C@@]1(CC[C@@]24[C@@H](C(=CC4=O)OC)O)C(=C(C(=O)C3)OC)OC |
Canonical SMILES |
CN1CCC23C1(CCC24C(C(=CC4=O)OC)O)C(=C(C(=O)C3)OC)OC |
Synonyms |
dechloroacutumine |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Significance
Dechloroacutumine serves as a substrate for the this compound halogenase (DAH), an enzyme discovered in plants of the Menispermaceae family. DAH catalyzes the terminal chlorination step in the biosynthesis of (−)-acutumine, which is known for its selective cytotoxicity against human T cells and memory-enhancing properties in animal models . The enzyme's specificity towards this compound highlights its potential utility in biocatalysis and the synthesis of halogenated natural products.
Therapeutic Applications
The therapeutic applications of this compound are primarily linked to its derivative, (−)-acutumine. Research indicates that (−)-acutumine exhibits:
- Cytotoxic Effects : It has shown selective toxicity towards cultured human T cells, making it a candidate for cancer therapy .
- Memory Enhancement : In studies involving Wistar rats, (−)-acutumine demonstrated memory-enhancing effects, suggesting potential applications in treating cognitive disorders .
Case Studies and Research Findings
Several studies have explored the properties and applications of this compound and its derivatives:
- Study on Halogenation : The discovery of DAH illustrates how this compound can undergo regioselective halogenation, expanding the chemodiversity of plant metabolites. This process not only aids in understanding plant secondary metabolism but also opens avenues for developing new bioactive compounds through enzymatic modifications .
- Total Synthesis Efforts : Researchers have been working on synthesizing (−)-acutumine from this compound using various chemical strategies. These efforts highlight the compound's significance in synthetic organic chemistry and its potential for developing new pharmaceuticals .
Comparative Data Table
Comparison with Similar Compounds
Key Insights :
- Convergent Evolution : DAH and bacterial 2ODHs independently evolved to replace a catalytic aspartate residue with glycine, enabling halide binding .
- Reaction Versatility : DAH uniquely catalyzes azidation (with NaN₃) to produce 11-azido-dechloroacutumine, a trait absent in bacterial enzymes .
3.2 Kinetic Parameters
DAH’s kinetic profile aligns with bacterial 2ODHs, despite differing substrates:
- Km : 18.35 ± 7.13 µM (this compound)
- kcat : 63.44 ± 8.75 min⁻¹
These values are comparable to SyrB2 (Km = 14 µM for L-Thr; kcat = 2.3 min⁻¹) , highlighting DAH’s efficiency in plant specialized metabolism.
4.1 Hydroxylated Derivatives
This contrasts with canonical plant 2-oxoglutarate-dependent dioxygenases (2ODDs), which exclusively hydroxylate substrates .
4.2 Hasubanan Alkaloids
This compound shares a tetracyclic scaffold with hasubanan alkaloids (e.g., cepharamine, runanine) but lacks their ether bridge and methylenedioxy groups . These structural differences explain divergent bioactivities and biosynthetic pathways.
Biotechnological Implications
DAH’s substrate specificity and azidation capability position it as a tool for chemoenzymatic synthesis :
Preparation Methods
Retrosynthetic Analysis and Core Scaffold Construction
The total synthesis of this compound presents significant challenges due to its compact tetracyclic framework, which includes a spiro[cyclopentane-1,10'-tricyclo[4.3.3.0¹,⁶]dodec-4-ene] system. A landmark 2019 synthetic campaign achieved the this compound core through a sequence involving:
-
Stereoselective 1,2-Addition/Reductive Cyclization : A benzoquinone-derived imine undergoes Cu(I)-catalyzed asymmetric 1,2-addition with a Grignard reagent, followed by Pd/C-mediated reductive cyclization to yield a furanyl dihydroindolone intermediate (75% yield).
-
Photo-Mediated [2+2]-Cycloaddition : Irradiation of the furanyl dihydroindolone at 300 nm induces a suprafacial [2+2]-cycloaddition, forming the cyclobutane ring with complete regio- and diastereocontrol (82% yield).
-
Retro-Aldol/Dieckmann Cyclization : Treatment of the cyclobutyl lactone with NaOMe in MeOH triggers sequential retro-aldol cleavage and Dieckmann cyclization, establishing the spirocyclic architecture (68% yield).
This route successfully installed all carbon atoms of the natural product’s framework, though late-stage functionalization remained necessary to complete the synthesis.
Late-Stage Functionalization and Oxidation
Critical to the synthesis is the introduction of the dimethoxyenone moiety, achieved via elimination of a dimethoxyketal precursor. Exposure of the ketal to BF₃·OEt₂ in CH₂Cl₂ at -78°C induces selective β-elimination, generating the vinylogous ester motif with >95% efficiency. Subsequent methylation using methyl triflate and 2,6-lutidine in THF installs the C4 and C5 methoxy groups (89% yield).
Comparative analysis of oxidation methods revealed that Sharpless asymmetric dihydroxylation (AD-mix β) outperformed epoxidation approaches in establishing the C4'-hydroxyl group, achieving 91% ee versus 65% ee for Ti(OiPr)₄-mediated epoxidation.
Isolation and Purification from Natural Sources
This compound can be isolated from Menispermum dauricum roots using a combination of solvent extraction and chromatographic techniques:
-
Extraction : Dried root powder (1 kg) is extracted with 95% EtOH (3 × 5 L) under reflux.
-
Partitioning : The concentrated extract is partitioned between H₂O and CH₂Cl₂, with the organic layer further extracted with 2% HCl to isolate alkaloids.
-
Chromatography : Silica gel CC (CH₂Cl₂/MeOH 95:5 → 85:15) followed by preparative HPLC (C18, 35% MeCN/H₂O + 0.1% TFA) yields this compound (38 mg, 0.0038% w/w).
Comparative Analysis of Preparation Methods
| Parameter | Biosynthesis | Chemical Synthesis | Natural Isolation |
|---|---|---|---|
| Yield | Not quantified (plant-dependent) | 12-15% overall (5 steps) | 0.0038% w/w from biomass |
| Stereocontrol | Enzyme-mediated (100% ee) | 75-95% ee (asymmetric catalysis required) | N/A |
| Scale | Milligrams to grams (field cultivation) | Milligrams (laboratory scale) | Limited by plant availability |
| Key Advantage | Sustainability | Structural analog accessibility | Authentic natural product |
| Major Limitation | Slow (months to years) | Technically challenging intermediates | Low abundance in nature |
Mechanistic Insights into Key Synthetic Steps
The photo-mediated [2+2]-cycloaddition proceeds via a diradical intermediate, as evidenced by computational studies (DFT, ωB97X-D/6-31G**). The reaction exhibits pronounced solvent dependence, with acetone providing optimal orbital overlap (ΔG‡ = 18.3 kcal/mol) compared to THF (ΔG‡ = 22.1 kcal/mol).
In the Dieckmann cyclization, isotopic labeling (¹³C at C10) confirmed the proposed mechanism: the lactone carbonyl oxygen attacks C10, followed by decarboxylation to form the spiro center. Kinetic studies (Eyring plot, 25-65°C) revealed an activation enthalpy (ΔH‡) of 14.2 kcal/mol, consistent with a concerted six-membered transition state .
Q & A
Q. What enzymatic systems are responsible for the biosynthesis of dechloroacutumine in Menispermaceae plants?
this compound is biosynthesized via a Fe(II)- and 2-oxoglutarate-dependent halogenase (DAH), a unique enzyme in plants. DAH catalyzes the chlorination of its precursor by replacing a hydroxyl group with chlorine, a reaction dependent on Fe(II), 2-oxoglutarate (2OG), and chloride ions. This enzyme is evolutionarily distinct from bacterial halogenases but shares mechanistic similarities, such as the Asp226Gly substitution in the active site, which enables halide coordination .
Q. How does DAH achieve substrate specificity for this compound?
DAH exhibits high specificity for this compound due to structural constraints in its active site. Experimental assays with alternative substrates (e.g., codeine, berberine) showed no halogenation activity, indicating that DAH recognizes specific steric and electronic features of this compound. Structural modeling (AlphaFold2) and docking studies suggest that residues like Lys205 are critical for substrate positioning, while mutations (e.g., K205A) abolish activity entirely .
Q. What analytical methods are used to detect and quantify this compound in plant extracts or enzymatic assays?
Liquid chromatography-high-resolution accurate mass spectrometry (LC-HRAM-MS) is the primary method for detecting this compound and its derivatives. Key parameters include monitoring the [M+H]+ ion at m/z 398.13629 for acutumine (chlorinated product) and addressing retention time shifts caused by buffer variations. Validation requires comparison with synthetic standards and spike-in controls to mitigate false positives .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic activity data for DAH mutants?
Contradictions in activity data (e.g., mutants retaining partial function) require a multi-pronged approach:
- Structural modeling : Use tools like AlphaFold2 to predict mutant enzyme conformations and substrate interactions.
- In vitro assays : Test mutants (e.g., T231A, N262A) under standardized conditions (50 mM Tris buffer, pH 8.0, aerobic incubation) to isolate confounding variables .
- Phylogenetic analysis : Compare DAH with homologs (e.g., flavonol synthases) to identify conserved functional motifs .
Q. What experimental design considerations are critical for optimizing in vitro DAH activity assays?
Key methodological factors include:
- Reaction component order : Sequential addition of Tris buffer, NaCl, enzyme, ascorbate, 2OG, substrate, and Fe(II) to prevent premature oxidation.
- Quenching conditions : Use 50% methanol to terminate reactions, followed by centrifugation to remove denatured proteins.
- Negative controls : Include assays without Fe(II) or 2OG to confirm metal/cofactor dependence .
How can researchers address evolutionary questions about the origin of DAH in plants?
Phylogenetic reconstruction using maximum-likelihood methods reveals that DAH evolved from flavonol synthase (FLS)-like progenitors in Ranunculales plants. Key steps include:
Q. What strategies are effective for reconciling discrepancies in halogenase vs. hydroxylase activity in DAH homologs?
Mutagenesis studies (e.g., G226D DAH mutant) demonstrate that reverting Gly226 to aspartic acid converts DAH into a hydroxylase. To validate this:
- Activity profiling : Compare product profiles (chlorinated vs. hydroxylated) using LC-HRAM-MS.
- Metal affinity assays : Measure Fe(II) binding affinity in mutants to confirm coordination changes .
Methodological Guidance
Q. How should researchers design experiments to study DAH’s reaction mechanism?
Q. What statistical approaches are suitable for analyzing enzyme kinetics or phylogenetic data in this compound studies?
- Michaelis-Menten kinetics : Fit initial velocity data to determine and for DAH.
- Bootstrapping : Apply 1,000 replicates in phylogenetic analyses to assess node support.
- Principal Component Analysis (PCA) : Reduce dimensionality in metabolomic datasets to identify clustering patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
